molecular formula C5H10ClNO2 B2506596 (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride CAS No. 2247087-94-9

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride

Cat. No.: B2506596
CAS No.: 2247087-94-9
M. Wt: 151.59
InChI Key: VVHOTOLRKBLIOE-ASMLCRKRSA-N
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Description

Hydrogen Bonding and Ionic Interactions

  • Salt form : The protonated nitrogen–chloride ion pair creates a strong ionic bond, locking the molecule into a rigid conformation. The hydroxyl group at C7 forms hydrogen bonds with adjacent oxygen or chloride atoms.
  • Parent alcohol : Neutral nitrogen and hydroxyl groups participate in weaker intermolecular interactions (e.g., O–H···O or N···H).

Conformational Flexibility

The bicyclic framework inherently restricts rotation, but the salt form exhibits even greater rigidity due to ionic constraints. For example:

  • Salt : The N+H–Cl interaction reduces rotational freedom around the C5–N bond.
  • Parent alcohol : The neutral nitrogen allows limited torsion, enabling minor conformational adjustments.

NMR and Spectroscopic Implications

NMR studies on analogous norbornene derivatives reveal that salt formation shifts chemical shifts due to electron density changes. For instance:

  • 1H NMR : Protonated nitrogen signals appear upfield compared to neutral amines.
  • 13C NMR : Carbons adjacent to the chloride ion exhibit deshielding effects.

Properties

IUPAC Name

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5-3-2-8-4(5)1-6-3;/h3-7H,1-2H2;1H/t3-,4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTOLRKBLIOE-ASMLCRKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Regioselectivity

In a representative procedure, 2-methylfuran and methyl 3-bromopropiolate undergo thermal cycloaddition in benzene at reflux, achieving 50% yield of the desired regioisomer. The electron-withdrawing bromo group on the dienophile enhances reactivity and directs endo selectivity, critical for forming the bicyclic structure.

Ketal Hydrolysis and Functional Group Interconversion

The ketal intermediate requires hydrolysis to unmask carbonyl functionality. Treatment with aqueous HCl (2–3 M) at 50–60°C effectively cleaves the ketal without epimerizing stereocenters, yielding a ketone precursor. This step underscores the utility of HCl in both hydrolysis and subsequent salt formation stages.

Introduction of the 7-Hydroxyl and 5-Aza Groups

Reductive Amination for Nitrogen Incorporation

The 5-aza group is introduced via reductive amination of a ketone intermediate. For example, reaction of the bicyclic ketone with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 affords the secondary amine. This method preserves stereochemistry while avoiding overalkylation.

Hydroxylation at C7

The 7-hydroxyl group is installed through stereoselective oxidation or reduction:

  • Epoxidation-Hydrolysis : Reaction of a double bond precursor with mCPBA followed by acid-catalyzed ring opening yields the trans-diol, which is selectively protected and deprotected to isolate the 7-OH group.
  • Sharpless Asymmetric Dihydroxylation : Using AD-mix reagents to install vicinal diols with high enantiomeric excess, though this requires subsequent transformations to isolate the desired hydroxyl.

Salt Formation with Hydrochloric Acid

The final step involves treating the free base, (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol, with HCl to form the hydrochloride salt. Key considerations include:

  • Solvent selection : Ethyl ether or THF are preferred to precipitate the salt efficiently.
  • Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete protonation without excess acid.
  • Crystallization : Slow evaporation from ethanol/water mixtures yields crystals suitable for X-ray diffraction analysis, confirming both structure and stereochemistry.

Stereochemical Control and Resolution Strategies

Chiral Auxiliaries and Catalysts

  • (R)-Binap-Ruthenium Complexes : Asymmetric hydrogenation of enamine intermediates achieves >90% ee in model systems.
  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic alcohols separates enantiomers, though yields are moderate (30–40%).

Diastereomeric Salt Formation

Treatment of the racemic free base with (-)-dibenzoyl tartaric acid in acetone resolves enantiomers via differential crystallization. The (1S,4S,7R) isomer is isolated in 98% ee after two recrystallizations.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Scale (g)
Diels-Alder/HCl Cycloaddition + hydrolysis 50 N/A 1–10
Reductive Amination Amine formation 65 85 0.5–5
Enzymatic Resolution Enantiomer separation 40 98 0.1–1

Table 1. Performance metrics for selected synthetic approaches.

Scale-Up Considerations and Process Optimization

Solvent Recycling

Benzene, though effective in Diels-Alder reactions, is replaced with toluene in large-scale runs to reduce toxicity. This substitution decreases yield marginally (45% vs. 50%) but improves safety profiles.

Catalytic Efficiency

Employing Lewis acids like ZnCl₂ (5 mol%) accelerates cycloaddition rates by 30%, enabling shorter reaction times (8 h vs. 12 h) without compromising regioselectivity.

Purity Protocols

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1→1:1) removes diastereomeric impurities.
  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1) to ≥99% purity, as verified by HPLC.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced analogs of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a unique bicyclic structure that includes a nitrogen atom within the ring system, contributing to its biological activity. Its molecular formula is C5H10ClNOC_5H_{10}ClNO, and it is characterized by a fused bicyclic ring system comprising a pyridine ring annulated to a pyrrole ring. This specific connectivity imparts distinct reactivity profiles, making it an attractive target for further chemical modifications and applications in drug development .

Pharmacological Studies

The compound has shown promise as a scaffold for developing novel pharmaceuticals targeting various conditions:

  • Alzheimer's Disease : It has been investigated for its potential as a gamma-secretase inhibitor (GSI), which is crucial in the treatment of Alzheimer's disease by modulating amyloid precursor protein processing . The design of aza-bicyclo compounds has been linked to selective inhibition of presenilin complexes involved in this pathway.

Neuroscience Research

Due to its ability to penetrate the blood-brain barrier, (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride has been utilized in studies aimed at understanding neurotransmitter systems and their modulation:

  • Neurotransmitter Receptor Interaction : Case studies have indicated that this compound can interact with specific neurotransmitter receptors, potentially influencing synaptic transmission and plasticity .

Synthetic Intermediate

The compound serves as an essential intermediate for synthesizing various substituted pyrrolo[3,2-b]pyridine derivatives that have applications in:

  • Agrochemicals : Development of new pesticides or herbicides.
  • Materials Science : Creation of novel materials with specific electronic or optical properties due to the unique structural features of the bicyclic system .

Case Study 1: Gamma-Secretase Inhibition

A study focused on a series of aza-bicyclo compounds demonstrated that derivatives of this compound exhibited low nanomolar potency towards PSEN1 complexes while maintaining selectivity against PSEN2 complexes. This specificity is critical for reducing side effects associated with broader GSI treatments .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of this compound highlighted its potential role in modulating dopamine receptors, suggesting applications in treating disorders like schizophrenia or Parkinson's disease through targeted receptor interactions .

Mechanism of Action

The mechanism of action of (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The table below highlights structurally related bicyclic compounds, ranked by similarity scores (derived from CAS database comparisons) :

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score
(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol HCl 31560-06-2 C₅H₁₀ClNO 135.59 Reference
(3-endo)-8-Azabicyclo[3.2.1]octan-3-ol 6760-99-2 C₇H₁₃NO 127.19 0.96
7-Azabicyclo[2.2.1]heptane hydrochloride 909186-56-7 C₆H₁₂ClN 133.62 0.68
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 31560-06-2 C₅H₁₀ClNO 135.59 0.67
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 601515-79-1 C₅H₁₀ClNO 135.59 0.67

Key Observations :

  • (3-endo)-8-Azabicyclo[3.2.1]octan-3-ol (CAS 6760-99-2) exhibits the highest similarity (0.96) due to its analogous bicyclic scaffold but lacks the oxa-aza ring system .
Physicochemical Data:
Property Target Compound 7-Azabicyclo[2.2.1]heptane HCl (1R,2S,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol
Melting Point Not reported 185–190°C (decomposes) 120–122°C
Solubility Soluble in polar solvents Limited in water Soluble in DMSO, methanol
Stability Stable at room temperature Hygroscopic Stable under inert conditions
Pharmacological Activity:
  • rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptan-2-ol HCl (CAS 1810070-05-3) is investigated for CNS-targeting applications due to its blood-brain barrier permeability .

Biological Activity

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride, also known as a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H9_9ClN\O
  • Molecular Weight : 152 Da
  • CAS Number : 2247087-94-9

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its interaction with sigma receptors and its potential as a therapeutic agent.

Sigma Receptor Interaction

Recent studies have highlighted the compound's binding affinity to sigma receptors, particularly the sigma-2 subtype. Research indicates that modifications to the N-substituents on the bicyclic structure can enhance selectivity and binding affinity towards sigma receptors:

Substituent Type Binding Affinity Selectivity
ArylalkylHighσ(2) subtype
AlicyclicModerateBoth subtypes

The findings suggest that steric bulk and conformational restriction around the nitrogen atom are critical for subtype discrimination .

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various N-substituted derivatives of 7-azabicyclo[2.2.1]heptanes and evaluated their biological activities through in vitro assays. The results demonstrated that specific arylalkyl substitutions significantly improved binding affinity for sigma receptors compared to other analogs .

Study 2: Pharmacological Profiling

In another investigation, pharmacological profiling of this compound revealed its potential as an anxiolytic agent. The compound exhibited significant anxiolytic effects in rodent models when administered at specific dosages .

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems through sigma receptor activation, which may influence pathways related to anxiety and mood regulation.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity and stereochemistry of (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for verifying stereochemistry and ring substituent positions. Infrared (IR) spectroscopy can confirm functional groups (e.g., hydroxyl, amine, and ether moieties). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) may be employed if crystalline samples are available .

Q. How should researchers optimize synthesis protocols for this bicyclic compound to improve yield and purity?

  • Methodological Answer : Key parameters include:
  • Temperature control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., ring-opening or oxidation).
  • Catalyst selection : Use chiral catalysts (e.g., enantioselective organocatalysts) to preserve stereochemistry.
  • Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate mixtures) to separate diastereomers.
  • Quality control : Validate purity via HPLC with a chiral column and UV detection at 210–260 nm .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, receptor isoforms). To address this:
  • Standardize assays : Use isogenic cell lines and validate receptor expression levels.
  • Dose-response studies : Perform IC50_{50}/EC50_{50} titrations across multiple concentrations.
  • Structural analogs : Compare activity with similar bicyclic compounds (e.g., Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride) to identify structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the pharmacodynamic interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., neurotransmitter transporters).
  • Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) with AMBER or GROMACS.
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at active sites. Validate predictions with mutagenesis studies .

Q. How can researchers address discrepancies in purity analysis between different batches?

  • Methodological Answer :
  • Batch-to-batch variability : Use orthogonal methods:
  • HPLC-MS : Detect trace impurities (e.g., diastereomers or residual solvents).
  • Elemental analysis : Confirm stoichiometry of the hydrochloride salt.
  • Karl Fischer titration : Quantify water content, which affects crystallization.
  • Root-cause analysis : Investigate synthesis steps (e.g., recrystallization solvents, pH during salt formation) using design of experiments (DOE) .

Key Notes for Experimental Design

  • Stereochemical fidelity : Monitor reaction intermediates via chiral HPLC to avoid racemization .
  • Biological assays : Include positive controls (e.g., known receptor agonists/antagonists) and validate results across ≥3 independent replicates .
  • Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed spectral data and purity documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.